(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
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Overview
Description
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is an organic compound that features a pyrazole ring substituted with a methyl group and an amine group attached to a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the 1-position.
Amination: The resulting methylated pyrazole is then reacted with 3-methoxypropylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[1-(1H-pyrazol-4-yl)ethyl]amine: Lacks the methyl group on the pyrazole ring.
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine: Methyl group is positioned differently on the pyrazole ring.
(3-Methoxypropyl)[1-(1-methyl-1H-imidazol-4-yl)ethyl]amine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the methoxypropyl chain and the specific substitution pattern on the pyrazole ring make (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine unique. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-methoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-9(11-5-4-6-14-3)10-7-12-13(2)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
UYNBMAZPBBXFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCCOC |
Origin of Product |
United States |
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